molecular formula C16H16O2 B13956715 (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate

Cat. No.: B13956715
M. Wt: 240.30 g/mol
InChI Key: NBMFXMLKJYHCCV-ZRDIBKRKSA-N
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Description

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate is an organic compound characterized by its unique structure, which includes a naphthalene ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate typically involves the reaction of naphthalene derivatives with ethyl acrylate under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where naphthalene-2-boronic acid reacts with ethyl acrylate in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-one.

    Reduction: Formation of ethyl 3-(naphthalen-2-yl)but-2-en-1-ol.

    Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene ring structure but different functional groups.

    2-Naphthol: A simpler naphthalene derivative used in various organic syntheses.

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl (E)-3-naphthalen-2-ylbut-2-enoate

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)10-12(2)14-9-8-13-6-4-5-7-15(13)11-14/h4-11H,3H2,1-2H3/b12-10+

InChI Key

NBMFXMLKJYHCCV-ZRDIBKRKSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCOC(=O)C=C(C)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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